molecular formula C48H53NO14 B588693 2'-O-Methyl Paclitaxel CAS No. 156413-67-1

2'-O-Methyl Paclitaxel

Cat. No. B588693
CAS RN: 156413-67-1
M. Wt: 867.945
InChI Key: CXXNFHTXDMZRLB-JBTWBBNCSA-N
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Description

2’-O-Methyl Paclitaxel is an analogue of Paclitaxel, a chemotherapy medication used to treat a number of types of cancer . It is a derivative of paclitaxel, a natural product isolated from the bark of the Pacific yew tree Taxus brevifolia . It is a more stable and efficient version of paclitaxel .


Synthesis Analysis

The biosynthesis of paclitaxel involves the use of synthetic biology to realize the heterologous expression of paclitaxel-related genes in microbial hosts . The bonding to close the required eight-membered ring usually takes place at the top of the planar structure of the molecule .


Molecular Structure Analysis

The interactions between the template molecule paclitaxel and seven functional monomers were systematically investigated adopting the density functional theory (DFT) method . The pharmacological activity of paclitaxel is mainly determined by the ester side chain at C-13 position, the A ring, the C-2 benzoyl group and the oxetane ring in its structure .


Chemical Reactions Analysis

The biosynthesis of paclitaxel involves the use of synthetic biology to realize the heterologous expression of paclitaxel-related genes in microbial hosts . The high contact surface area of nanoparticles yields more interactions between tumor cells and drug particles .


Physical And Chemical Properties Analysis

2’-O-Methyl Paclitaxel has a molecular formula of C48H53NO14 and a molecular weight of 867.93 . It appears as a white solid and is soluble in DMSO and Methanol . It has a boiling point of 944.2±65.0°C at 760 mmHg and a melting point of 195-210°C . Its density is 1.4±0.1 g/cm3 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child .

Future Directions

The nanomedicine of paclitaxel has extended its use in the efficient management of cancer . The design, synthesis, and biomedical applications of stimulus-responsive polymeric prodrugs of PTX are being reviewed, and the current research results and future directions of the field are being summarized .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53NO14/c1-26-32(61-44(56)38(58-7)36(29-17-11-8-12-18-29)49-42(54)30-19-13-9-14-20-30)24-48(57)41(62-43(55)31-21-15-10-16-22-31)39-46(6,33(52)23-34-47(39,25-59-34)63-28(3)51)40(53)37(60-27(2)50)35(26)45(48,4)5/h8-22,32-34,36-39,41,52,57H,23-25H2,1-7H3,(H,49,54)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXNFHTXDMZRLB-JBTWBBNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733472
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-Methyl Paclitaxel

CAS RN

156413-67-1
Record name Benzenepropanoic acid, β-(benzoylamino)-α-methoxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156413-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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